5-(2-Bromoethynyl)-1,2,3-trimethoxybenzene
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Overview
Description
5-(2-Bromoethynyl)-1,2,3-trimethoxybenzene is an organic compound characterized by the presence of a bromoethynyl group attached to a trimethoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethynyl)-1,2,3-trimethoxybenzene typically involves the bromination of an ethynyl group attached to a trimethoxybenzene ring. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as silver nitrate. The reaction is carried out in a solvent like acetone at room temperature, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: The bromoethynyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the ethynyl group.
Coupling Reactions: It can be involved in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the type of reaction. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce extended aromatic systems.
Scientific Research Applications
Chemistry: In organic synthesis, 5-(2-Bromoethynyl)-1,2,3-trimethoxybenzene is used as a building block for the construction of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a valuable scaffold for drug development.
Industry: In materials science, this compound can be used in the synthesis of novel polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-(2-Bromoethynyl)-1,2,3-trimethoxybenzene exerts its effects depends on the specific application. In chemical reactions, the bromoethynyl group acts as a reactive site for nucleophilic attack or coupling reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
5-Ethynyl-1,2,3-trimethoxybenzene: Lacks the bromine atom, making it less reactive in substitution reactions.
5-(2-Chloroethynyl)-1,2,3-trimethoxybenzene: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
5-(2-Iodoethynyl)-1,2,3-trimethoxybenzene: Contains an iodine atom, which can make it more reactive in certain coupling reactions compared to the bromo derivative.
Uniqueness: 5-(2-Bromoethynyl)-1,2,3-trimethoxybenzene is unique due to the presence of the bromoethynyl group, which provides a balance of reactivity and stability, making it versatile for various synthetic applications.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
5-(2-bromoethynyl)-1,2,3-trimethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUPTUCOKVNITQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C#CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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